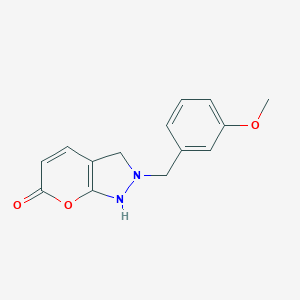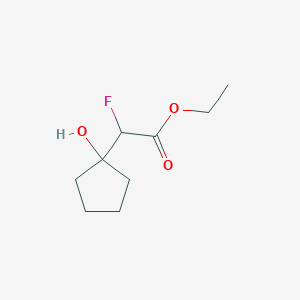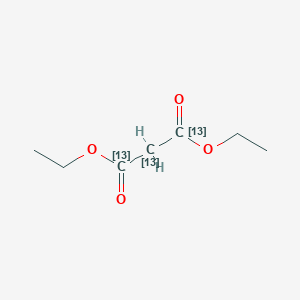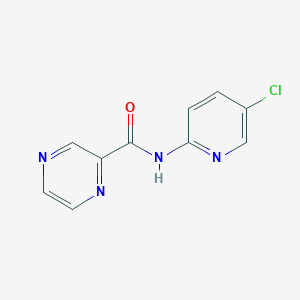
N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide primarily targets specific enzymes or receptors involved in cellular processes. These targets often include kinases, which play a crucial role in signal transduction pathways, or other proteins involved in disease pathways such as inflammation or cancer .
Mode of Action
The compound interacts with its targets by binding to the active site of the enzyme or receptor. This binding can inhibit the enzyme’s activity or block the receptor’s function, leading to a disruption in the signaling pathways. For example, if the target is a kinase, the compound may prevent phosphorylation events necessary for downstream signaling .
Biochemical Pathways
By inhibiting its target, this compound affects several biochemical pathways. These pathways could include those involved in cell proliferation, apoptosis, or immune responses. The inhibition of these pathways can lead to reduced cell growth in cancer or decreased inflammation in autoimmune diseases .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract, distributed throughout the body, metabolized by liver enzymes, and excreted via the kidneys. These properties influence its bioavailability and the duration of its therapeutic effects .
Result of Action
At the molecular level, the action of this compound results in the inhibition of target enzymes or receptors, leading to altered cellular functions. This can manifest as reduced cell proliferation, increased apoptosis, or decreased inflammatory responses. At the cellular level, these changes can lead to the suppression of tumor growth or the alleviation of symptoms in inflammatory diseases .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the efficacy and stability of this compound. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or biomolecules can either enhance or inhibit its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide typically involves the reaction of 5-chloropyridine-2-amine with pyrazine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new synthetic methodologies .
Biology: This compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Medicine: In medicinal chemistry, it is explored for its potential as a therapeutic agent. It is also used as an impurity standard in the quality control of pharmaceutical products .
Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Comparison with Similar Compounds
- N-(pyridin-2-yl)pyrazine-2-carboxamide
- N-(5-chloropyridin-2-yl)pyrazine-2-carboxylic acid
- N-(5-chloropyridin-2-yl)pyrazine-2-carboxylate
Uniqueness: N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide is unique due to its specific structural features, such as the presence of both a chloropyridine and a pyrazine moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4O/c11-7-1-2-9(14-5-7)15-10(16)8-6-12-3-4-13-8/h1-6H,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIYLVGOFCOWPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)C2=NC=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



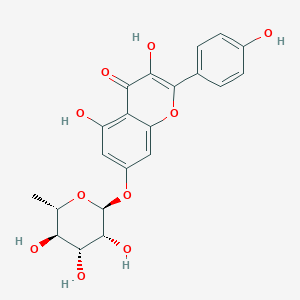
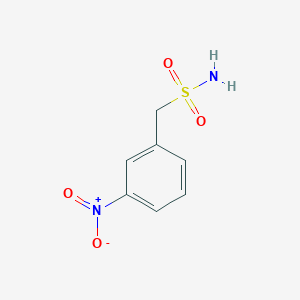
![8,11-Dihydroxy-4-(2-hydroxyethyl)-6-(2-(2-hydroxyethylamino)ethylamino)-1,2,3,4-tetrahydronaphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B124057.png)
